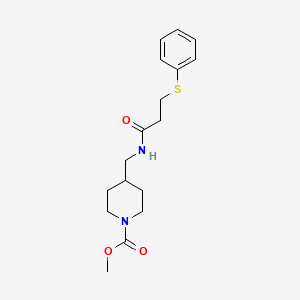

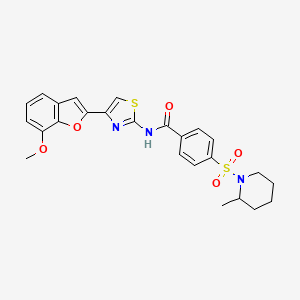

Methyl 4-((3-(phenylthio)propanamido)methyl)piperidine-1-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Synthesis Analysis

Piperidines are utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . Protodeboronation of pinacol boronic esters is a method used in the synthesis of certain piperidine derivatives .Molecular Structure Analysis

The molecular structure of piperidine derivatives can vary greatly. For example, 4-Methylpiperidine has the empirical formula C6H13N .Chemical Reactions Analysis

Piperidine derivatives can undergo a variety of chemical reactions. For instance, protodeboronation of pinacol boronic esters is a reaction utilized in the synthesis of certain piperidine derivatives .Physical And Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives can vary greatly. For example, 4-Methylpiperidine has a molecular weight of 99.17 .科学的研究の応用

Synthetic Analgesics and Structural Analogues

One of the earliest mentions of compounds related to Methyl 4-((3-(phenylthio)propanamido)methyl)piperidine-1-carboxylate is in the synthesis of potent analgesics. Van Daele et al. (1976) described the synthesis of 4-arylamino-4-piperdinecarboxylic acids as starting materials for alpha-amino esters, ethers, and ketones, leading to extremely potent analgesics. Specifically, derivatives like methyl 4-[N-(1-oxopropyl)-N-phenylamino]-1-(2-phenylethyl)-4-piperidinecarboxylate were found to be thousands of times as potent as morphine, showcasing the potential of such compounds in developing new pain management solutions (Van Daele et al., 1976).

Cardiovascular and Electrochemical Applications

Krauze et al. (2004) investigated the cardiovascular activity and electrochemical oxidation of nitriles of 4-aryl-5-ethoxycarbonyl-2-methylthio-1,4-dihydropyridine-3-carboxylic acid. This study not only expanded the understanding of the electrochemical properties of such compounds but also their potential applications in cardiovascular therapies (Krauze et al., 2004).

Anticancer Potential

Rehman et al. (2018) explored the anticancer potential of propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole, finding that certain compounds exhibited strong anticancer activities. This highlights the importance of this compound and its analogues in the search for new cancer treatments (Rehman et al., 2018).

Novel Synthesis Methodologies

Magano et al. (2014) described the use of methyl 4-aminobenzoate and 1-benzyloxycarbonyl-4-piperidone in the synthesis of oxindoles via palladium-catalyzed CH functionalization. This methodological advancement underscores the versatility of such compounds in facilitating novel synthetic routes in medicinal chemistry (Magano et al., 2014).

Pharmaceutical Intermediate Synthesis

Kiricojevic et al. (2002) developed an efficient synthesis for a key intermediate, highlighting the compound's role in the production of new generation narcotic analgesics and fentanyl analogues. This work emphasizes the compound's significance in pharmaceutical manufacturing processes (Kiricojevic et al., 2002).

作用機序

Target of Action

Many piperidine derivatives are known to interact with opioid receptors in the nervous system . These receptors play a crucial role in pain perception and reward systems.

Mode of Action

Piperidine derivatives often act as agonists or antagonists at their target receptors . Agonists mimic the action of a naturally occurring substance and antagonists block the action of a naturally occurring substance.

Safety and Hazards

将来の方向性

特性

IUPAC Name |

methyl 4-[(3-phenylsulfanylpropanoylamino)methyl]piperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O3S/c1-22-17(21)19-10-7-14(8-11-19)13-18-16(20)9-12-23-15-5-3-2-4-6-15/h2-6,14H,7-13H2,1H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZKLKEMJWFLGJW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)N1CCC(CC1)CNC(=O)CCSC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

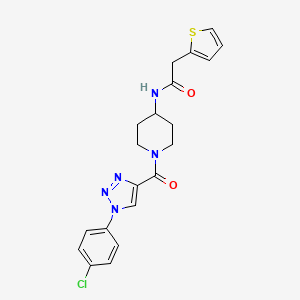

![1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-(2-pyridinyl)-1H-pyrazol-5-amine](/img/structure/B2961337.png)

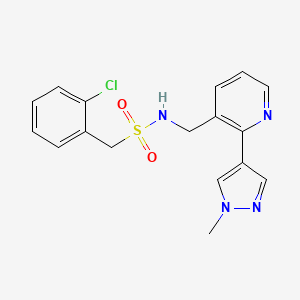

![2-methyl-4-{4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine](/img/structure/B2961339.png)

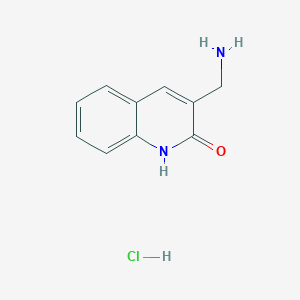

![3-{1H-imidazo[4,5-b]pyridin-2-yl}propan-1-amine dihydrochloride](/img/structure/B2961342.png)

![N-[[6-(Difluoromethoxy)-1,3-benzodioxol-5-yl]methyl]-N-methylsulfamoyl fluoride](/img/structure/B2961345.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)thiophene-2-carboxamide](/img/structure/B2961346.png)

![N-(2-fluorophenyl)-3-pivalamidofuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2961352.png)

![2-Chloro-1-[2-[(2-methylpyridin-3-yl)oxymethyl]pyrrolidin-1-yl]propan-1-one](/img/structure/B2961356.png)